N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide
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Overview
Description
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide, also known as HOPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPA is a chiral molecule that belongs to the class of oxanamides. It has a unique structure that makes it an attractive candidate for use in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide is not well understood. However, it is believed that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide acts as a nucleophile in various reactions, including the synthesis of various compounds. N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide may also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. However, studies have shown that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has low toxicity and is not mutagenic or genotoxic.
Advantages and Limitations for Lab Experiments
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under normal laboratory conditions. However, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several limitations, including its limited solubility in water and its high cost.
Future Directions
There are several future directions for research on N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. One potential area of research is the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide derivatives with improved properties for use in various applications. Another area of research is the investigation of the mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its potential applications in various reactions. Additionally, research could focus on the development of new synthetic methods for the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its derivatives.
Synthesis Methods
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-bromoacetaldehyde diethyl acetal with methyl 3-aminocrotonate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of methyl 3-aminocrotonate with 2,3-epoxypropionaldehyde in the presence of a chiral catalyst.
Scientific Research Applications
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In organic synthesis, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In materials science, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a precursor for the synthesis of various polymers and other materials.
properties
IUPAC Name |
N-[(3S,4R)-3-hydroxyoxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(11)9-6-3-4-12-5-7(6)10/h2,6-7,10H,1,3-5H2,(H,9,11)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMNZFSOSHOVNR-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCOC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide |
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